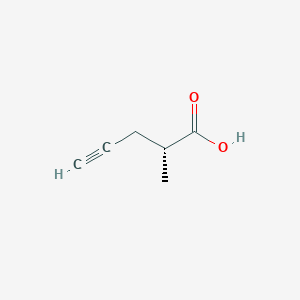

(2R)-2-methylpent-4-ynoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIUIMCXQOKXTL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Methylpent 4 Ynoic Acid and Its Stereoisomers

Resolution of Racemic 2-Methylpent-4-ynoic Acid

A classical and effective method for obtaining enantiomerically pure 2-methylpent-4-ynoic acid is through the resolution of a racemic mixture. This approach typically involves the use of a chiral auxiliary to form diastereomers that can be separated, followed by the removal of the auxiliary to yield the desired enantiomer.

Diastereomeric Amide Formation with Chiral Auxiliaries (e.g., (R)-Phenylglycinol)

The resolution of racemic 2-methylpent-4-ynoic acid can be accomplished by forming diastereomeric amides with a chiral auxiliary. (R)-phenylglycinol is a commonly employed auxiliary for this purpose. The racemic acid is reacted with (R)-phenylglycinol to produce a mixture of two diastereomeric amides. These diastereomers possess different physical properties, such as solubility and chromatographic behavior, which allows for their separation. cdnsciencepub.comgrafiati.com

Asymmetric Synthesis Approaches for Enantioenriched Forms

As an alternative to classical resolution, asymmetric synthesis provides a direct route to enantioenriched forms of 2-methylpent-4-ynoic acid and its analogs. These methods utilize chiral reagents or catalysts to control the stereochemical outcome of the reaction.

Targeted Synthesis of (2R)-2-Methylpent-4-ynoic Acid Precursors

The synthesis of precursors for this compound often employs established asymmetric methodologies to install the necessary stereocenters early in the synthetic sequence. Chiral hex-5-yn-2-ones are valuable precursors for creating chiral pyrroline (B1223166) units, which are key building blocks in the total synthesis of complex natural products like photosynthetic tetrapyrrole macrocycles. rsc.org

Chiral Auxiliary-Mediated Strategies for Chiral Carboxylic Acids

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.org Evans-type oxazolidinones and pseudoephedrine are effective chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids. acs.orgwikipedia.org

The general strategy involves:

Acylation: The chiral auxiliary is acylated with a suitable acylating agent.

Diastereoselective Enolate Formation and Alkylation: A base is used to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. wikipedia.orgacs.org The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.

Cleavage: The auxiliary is removed, typically by hydrolysis, to yield the enantioenriched carboxylic acid. nih.gov

| Chiral Auxiliary | Key Features | Typical Application |

| Evans Oxazolidinones | High diastereoselectivity in enolate alkylation. wikipedia.org | Synthesis of α-alkylated carboxylic acids. wikipedia.org |

| Pseudoephedrine | Inexpensive, both enantiomers available, high diastereoselectivity in alkylations. acs.org | Synthesis of enantiomerically enriched carboxylic acids, alcohols, and ketones. acs.org |

| (R)-Phenylglycinol | Used in classical resolution via diastereomeric amides. cdnsciencepub.com | Separation of racemic carboxylic acids. cdnsciencepub.comgrafiati.com |

Schreiber-Modified Nicholas Reaction for Structural Analogs (e.g., (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid)

For the synthesis of more complex structural analogs, such as (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, the Schreiber-modified Nicholas reaction is a powerful tool. rsc.orgsmolecule.com This reaction involves the stereoselective alkylation of a chiral enolate with a cobalt-complexed propargyl cation. This methodology allows for the precise control of multiple stereocenters. rsc.orgresearchgate.net For instance, the synthesis of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid has been achieved using this reaction, providing a key intermediate for the synthesis of other complex molecules. rsc.orgsmolecule.com

The resulting acetylenic acid can be further manipulated. For example, it has been converted to a chiral Weinreb pentynamide, which serves as a versatile intermediate for the synthesis of various chiral hexynone derivatives. rsc.org

Stereochemical Investigations and Absolute Configuration Determination of 2r 2 Methylpent 4 Ynoic Acid

Confirmation of Absolute Stereochemistry

The definitive assignment of the (R)-configuration at the stereocenter of 2-methylpent-4-ynoic acid is established through rigorous chemical correlation methods.

Correlation with Known Chiral Pool Starting Materials

A definitive method for establishing the absolute stereochemistry of a chiral molecule is to chemically correlate it with a compound of a known, unambiguous configuration, often derived from the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes.

In the context of determining the stereochemistry of (2R)-2-methylpent-4-ynoic acid, researchers have utilized this principle. During the total synthesis of the natural product (–)-xyloketal D, its enantiomer, and related precursors, the absolute configuration of the intermediate this compound was unequivocally confirmed. grafiati.comingentaconnect.com The strategy involved preparing the chiral, non-racemic (2R)- and (2S)-2-methylpent-4-ynoic acids from the corresponding diastereomeric amides of the readily available racemic carboxylic acid, using (R)-phenylglycinol as a chiral auxiliary. ingentaconnect.comcdnsciencepub.com The absolute stereochemistry of these resolved acids was then firmly established by chemically converting one of them into a known compound that had been previously synthesized from a chiral pool starting material. grafiati.comingentaconnect.comcdnsciencepub.com This chemical transformation provides an unbroken stereochemical link from a compound of known configuration to the target molecule, thereby confirming the (R)-configuration.

Assessment of Optical Purity and Enantiomeric Excess

The optical purity of a sample of this compound is quantified by its enantiomeric excess (e.e.), which measures the degree to which it is composed of one enantiomer over the other. High enantiomeric excess is often crucial, particularly when the compound is used as a chiral building block in the synthesis of more complex molecules. smolecule.com

The primary method for determining the enantiomeric excess of chiral carboxylic acids like this compound and its derivatives is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). acs.orgmdpi.com This analytical technique allows for the physical separation of the two enantiomers, (2R)- and (2S)-2-methylpent-4-ynoic acid, enabling their individual quantification. The relative peak areas in the resulting chromatogram correspond to the proportion of each enantiomer in the sample, from which the enantiomeric excess can be accurately calculated. For instance, chiral HPLC analysis has been successfully applied to determine the enantiomeric purity of related complex amino acids derived from chiral synthons. mdpi.comresearchgate.net In some synthetic routes producing related chiral structures, enantiomeric ratios as high as 98% have been determined using chiral HPLC with specific columns like CHIRALPAK AD-H and AS-H. umich.edu

The table below summarizes the key analytical technique used for assessing the optical purity of this compound and related chiral compounds.

| Analytical Method | Principle | Information Obtained | Typical Application | Citations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Enantiomeric Excess (e.e.), Enantiomeric Ratio (e.r.), Purity of individual enantiomers. | Quality control of chiral intermediates; Confirmation of stereoselectivity in asymmetric synthesis. | acs.orgmdpi.comresearchgate.netumich.edu |

Synthetic Applications of 2r 2 Methylpent 4 Ynoic Acid As a Chiral Precursor

Total Synthesis of Natural Products

The inherent chirality of (2R)-2-methylpent-4-ynoic acid has been instrumental in the asymmetric synthesis of several natural products, enabling the precise construction of stereogenic centers.

Precursor for Enantiomeric Dihydrofurans (e.g., (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran)

This compound serves as a key precursor in the synthesis of enantiomerically pure dihydrofurans, such as (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com These dihydrofurans are crucial intermediates in the synthesis of various natural products. The synthesis of these chiral dihydrofurans from (2R)- and its enantiomer, (2S)-2-methylpent-4-ynoic acid, typically involves a three-step reaction sequence. ingentaconnect.comcdnsciencepub.com The readily available racemic 2-methylpent-4-ynoic acid can be resolved into its respective enantiomers, (2R)- and (2S)-2-methylpent-4-ynoic acid, through the formation of diastereomeric amides using a chiral auxiliary like (R)-phenylglycinol. ingentaconnect.comcdnsciencepub.comsfu.ca Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids. sfu.ca These acids are then converted to the target dihydrofurans. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com

Role in the Total Synthesis of Xyloketal D and its Enantiomers, Confirming Absolute Stereochemistry

The enantiomeric dihydrofurans, (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran, derived from (2R)- and (2S)-2-methylpent-4-ynoic acid respectively, have been pivotal in the total synthesis of the marine natural product Xyloketal D and its enantiomer. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com This accomplishment was significant as it allowed for the unambiguous confirmation of the absolute stereochemistry of the natural product. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com The key step in the synthesis is a diastereoselective inverse electron demand Diels-Alder reaction between an ortho-quinone methide and the chiral dihydrofurans. ingentaconnect.comcdnsciencepub.com The use of (4R)-4,5-dihydro-2,4-dimethylfuran led to the synthesis of (-)-Xyloketal D, while its (4S)-enantiomer yielded (+)-Xyloketal D. ingentaconnect.comcdnsciencepub.comresearchgate.net This synthetic route firmly established the absolute configuration of these complex molecules. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com

| Precursor | Intermediate | Final Product | Significance |

| This compound | (4R)-4,5-dihydro-2,4-dimethylfuran | (-)-Xyloketal D | Confirmation of absolute stereochemistry of the natural product. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com |

| (2S)-2-Methylpent-4-ynoic acid | (4S)-4,5-dihydro-2,4-dimethylfuran | (+)-Xyloketal D | Synthesis of the enantiomer of the natural product. ingentaconnect.comcdnsciencepub.comcdnsciencepub.com |

Building Block for Chiral Hexynones in Photosynthetic Pigment Synthesis (e.g., (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid)

In the field of bio-organic chemistry, derivatives of this compound are valuable precursors for the synthesis of complex molecules like photosynthetic pigments. Specifically, (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, which can be prepared through methods like a Schreiber-modified Nicholas reaction, is a key starting material. rsc.org This chiral acid is converted into a corresponding chiral Weinreb pentynamide. rsc.org This amide then serves as a versatile intermediate for the creation of various chiral hex-5-yn-2-ones. rsc.org These hexynones are essential building blocks for constructing the chiral pyrroline (B1223166) units found in bacteriochlorophylls, which are vital pigments in photosynthesis. rsc.orgrsc.org The synthesis of these densely functionalized chiral hexynones, which contain multiple functional groups and stereocenters, is carried out with high stereochemical control. rsc.org

Chemical Reactivity and Mechanistic Aspects of 2r 2 Methylpent 4 Ynoic Acid

Transformations Involving the Alkyne Moiety (e.g., in Cycloaddition Reactions Leading to Dihydrofurans)

The terminal alkyne of (2R)-2-methylpent-4-ynoic acid is a key functional group that participates in various transformations, most notably in intramolecular cyclization reactions to form heterocyclic structures such as dihydrofurans and related lactones. These reactions are often catalyzed by transition metals that activate the alkyne for nucleophilic attack by the carboxylic acid moiety.

Research has demonstrated the utility of this compound in the synthesis of enantiomerically pure dihydrofurans. For instance, it has been used as a precursor in the total synthesis of natural products like (–)-xyloketal D. nih.govwur.nl The general strategy involves the transformation of the carboxylic acid, followed by reactions at the alkyne. A notable application is the preparation of (4R)- and (4S)-4,5-dihydro-2,4-dimethylfuran, which are key intermediates. nih.govwur.nlnih.gov

The intramolecular cyclization of γ-alkynoic acids, a class of compounds to which this compound belongs, has been extensively studied. These cyclizations typically proceed via a 5-exo-dig pathway to yield γ-alkylidene-γ-butyrolactones (dihydrofuran-2(3H)-ones). Various metal catalysts have been employed to facilitate this transformation, including palladium, gold, and mercury salts. acs.orglibretexts.orgacs.orgresearchgate.net

Palladium(II) catalysts, in conjunction with chiral ligands like SDP (Sparteine-derived diphosphine), have been used for the enantioselective intramolecular cyclization of α,α-disubstituted γ-alkynoic acids, affording dihydrofuran-2(3H)-ones with a chiral quaternary carbon center in high yields. acs.orgdntb.gov.ua Gold catalysts, such as AuCl, are also highly effective, promoting the cyclization under mild conditions, often at room temperature. libretexts.orgresearchgate.net The mechanism of the gold-catalyzed reaction is thought to involve the activation of the alkyne by the soft Lewis-acidic gold catalyst, making it susceptible to intramolecular attack by the carboxylic acid. libretexts.orgresearchgate.net Iron(II) bromide has also been shown to catalyze the cycloisomerization of alkynoic acids to furanones. Furthermore, mercury(II) salts can mediate the cyclization of alkynoic acids to yield γ-methylene butyrolactones. researchgate.net

Table 1: Catalytic Systems for the Cyclization of γ-Alkynoic Acids

| Catalyst System | Substrate Type | Product | Key Features | Citations |

| Pd(II)-SDP | α,α-disubstituted γ-alkynoic acids | Dihydrofuran-2(3H)-ones | Enantioselective, forms chiral quaternary center. | acs.org, dntb.gov.ua |

| AuCl | Functionalized γ-acetylenic acids | 5-exo-alkylidene-butyrolactones | Mild conditions, high yields, atom-economical. | libretexts.org, researchgate.net |

| Dendrimer-encapsulated Pd2+ | γ-acetylenic acids | γ-Alkylidene-γ-butyrolactones | High catalytic activity and selectivity. | acs.org |

| Hg(II) salts | 4-pentynoic acid derivatives | γ-methylene butyrolactones | Good yields via organomercurial intermediates. | researchgate.net |

| FeBr2 | Alkynoic acids | Furanones | Utilizes an earth-abundant metal catalyst. |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is readily transformed into other functional groups, such as alcohols and amides, providing access to a wider range of chiral building blocks.

The reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, (2R)-2-methylpent-4-yn-1-ol, is a fundamental transformation. This conversion is typically achieved using powerful reducing agents that can reduce carboxylic acids without affecting the alkyne. Lithium aluminium hydride (LiAlH₄) is a common reagent for this purpose. acs.org

This reduction is a key step in multi-step syntheses. For example, in the synthesis of the enantiomeric dihydrofurans required for the total synthesis of (–)-xyloketal D, this compound was reduced to (2R)-2-methylpent-4-yn-1-ol. wur.nlacs.org This transformation preserves the stereochemical integrity of the chiral center at C2.

Table 2: Reduction of this compound

| Reagent | Product | Reaction Conditions | Yield | Citation |

| LiAlH₄ | (2R)-2-methylpent-4-yn-1-ol | THF, 0 °C to room temperature, 16 h | 89% | acs.org |

Amide Coupling Reactions

The carboxylic acid can undergo amide coupling reactions with various amines to form chiral amides. These reactions typically require the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.

A significant application of this reaction is in the resolution of racemic 2-methylpent-4-ynoic acid. The racemic acid can be converted to its acid chloride using oxalyl chloride and then reacted with a chiral amine, such as (R)-phenylglycinol, to form a mixture of diastereomeric amides. wur.nlacs.org These diastereomers can then be separated by chromatography. Subsequent hydrolysis of the separated amides yields the enantiomerically pure (2R)- and (2S)-2-methylpent-4-ynoic acids. wur.nlacs.org

Furthermore, this compound has been coupled with other amines using amide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in syntheses of more complex molecules. mdpi.com

Table 3: Amide Coupling Reactions of this compound and its Racemate

| Amine | Coupling Method | Product | Yield | Citation |

| (R)-Phenylglycinol | Acid chloride method | Diastereomeric amides | 36% and 34% | wur.nl, acs.org |

| Amine 283 | EDC mediated | Amide 329 | Excellent | mdpi.com |

Stereoselective Transformations at the Chiral Center

The chiral center at the α-carbon (C2) of this compound is a key structural feature. While many synthetic applications aim to preserve this stereocenter, transformations that affect it, such as racemization or epimerization, are also of mechanistic interest.

The hydrogen atom at the C2 position is acidic due to its proximity to the carbonyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. libretexts.org Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical information, a process known as racemization (if starting with an enantiomerically pure sample) or epimerization (if other stereocenters are present). libretexts.orgwikipedia.org

In the context of peptide synthesis, the epimerization of α-amino acids is a well-known side reaction that is generally avoided. acs.orgwikipedia.org Similarly, for α-substituted carboxylic acids like this compound, conditions that can lead to enolate formation (e.g., strong bases) are often carefully controlled to maintain the stereochemical integrity of the molecule. nih.gov The synthesis of (R)-2-methylalkanoic acids via alkylation of chiral oxazolines, for instance, is designed to proceed with high diastereoselectivity, and subsequent hydrolysis occurs with little to no racemization. researchgate.net

While direct studies on the controlled inversion of the stereocenter of this compound are not prominent in the searched literature, the general principle of chiral inversion for 2-arylpropionic acids and other chiral acids is well-established and can occur through biological or chemical means. For non-amino acid chiral centers, such as in this compound, any stereoselective transformation would likely proceed through a carefully controlled deprotonation-reprotonation sequence or an Sₙ2-type reaction on a derivative where the carboxylate has been converted to another group. However, the primary focus in the literature regarding this compound is on utilizing its existing chirality rather than inverting it.

Research on Derivatives of 2r 2 Methylpent 4 Ynoic Acid

Amino Acid Derivatives

The introduction of an amino group into the structure of (2R)-2-methylpent-4-ynoic acid leads to the formation of chiral, non-proteinogenic amino acids. These compounds are of significant interest in medicinal chemistry and materials science.

(R)-2-Amino-2-methylpent-4-ynoic acid hydrochloride is a synthetic amino acid derivative featuring an R-configuration at the α-carbon, a methyl group at the same position, and a terminal alkyne within a five-carbon chain. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

One advanced method for its synthesis involves the asymmetric alkylation of a nickel(II) complex. This process uses a chiral ligand, (S)-N-(2-benzoylphenyl)-β-proline ((S)-BPB), to create a stereoselective environment. The key steps are:

Formation of a Ni(II)-Schiff base complex with L-alanine.

Asymmetric alkylation of this complex with propargyl bromide at a cryogenic temperature of -75°C, using n-butyllithium (n-BuLi) as the base.

Liberation of the final amino acid through acidic hydrolysis with 6M HCl.

This metal-templated approach can achieve very high enantioselectivity, often exceeding 99% enantiomeric excess (ee). However, the stringent low-temperature conditions can pose challenges for large-scale production. The final product is isolated as a hydrochloride salt.

Table 1: Synthesis Methods for (R)-2-Amino-2-methylpent-4-ynoic Acid Hydrochloride

| Method | Key Reagents | Temperature | Enantiomeric Excess (ee) |

| Nickel-Templated Asymmetric Alkylation | Ni(II)-(S)-BPB complex, propargyl bromide, n-BuLi, 6M HCl | -75°C | >99% |

Other Functionalized Analogs

Beyond amino acids, the this compound scaffold can be elaborated into other complex chiral molecules. These syntheses often focus on creating multiple stereocenters with high precision.

The synthesis of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid, an analog with two adjacent stereocenters, can be accomplished with a high degree of stereochemical control using a Schreiber-modified Nicholas reaction. rsc.orgsmolecule.com This method is recognized for its effectiveness in the stereoselective synthesis of chiral alkyne carboxylic acids. smolecule.com The Nicholas reaction involves the use of a dicobalt hexacarbonyl complex to protect the alkyne functionality, allowing for stereoselective alkylation at a nearby position. Subsequent oxidative deprotection regenerates the alkyne. This strategy enables the formation of the desired (2R,3R) stereoisomer with excellent control. smolecule.com

The synthesized (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid serves as a precursor for further derivatization. rsc.orgambeed.com It can be converted into the corresponding chiral Weinreb pentynamide. rsc.orgambeed.com This transformation is a key step in creating intermediates for the total synthesis of complex natural products like photosynthetic tetrapyrrole macrocycles. rsc.org

The resulting chiral Weinreb pentynamide is a versatile intermediate. rsc.orgambeed.com For instance, it can react with tributyltin-one-carbon synthons to generate a 1-hydroxyhex-5-yn-2-one scaffold. rsc.orgambeed.com This new structure preserves the two original stereocenters ((2R,3R)) while introducing a new functional group, which can be protected with various protecting groups (e.g., Me, MOM, THP, MEM, Bn, or SEM) for use in subsequent synthetic steps. rsc.orgambeed.com This derivatization is crucial for building the chiral pyrroline (B1223166) units found in molecules like bacteriochlorophyll (B101401) a. rsc.org

Computational and Theoretical Studies on 2r 2 Methylpent 4 Ynoic Acid

Molecular Conformation and Stereoelectronic Effects

The three-dimensional conformation of (2R)-2-methylpent-4-ynoic acid is determined by a combination of steric and stereoelectronic effects. The presence of a chiral center at the C2 position, bonded to a methyl group, a carboxylic acid group, a propargyl group, and a hydrogen atom, dictates its stereochemistry.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating the preferred spatial arrangement of the molecule. In α-chiral carboxylic acids, the orientation of the substituents around the chiral center can influence the stability of different conformers. One key interaction is hyperconjugation, which involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

For this compound, potential hyperconjugative interactions could occur between the σ orbitals of the C-H and C-C bonds at the chiral center and the π* orbitals of the carbonyl group and the alkyne. The relative orientation of these orbitals will determine the extent of stabilization. For instance, an anti-periplanar arrangement of a C-H bond with the C=O bond is often favored, leading to specific torsional angles being more stable.

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for investigating these subtle energetic differences between conformers. While specific data for this compound is not available, studies on analogous chiral carboxylic acids suggest that the energy differences between conformers can be in the range of 1-5 kcal/mol.

Illustrative Conformational Analysis Data

| Conformer | Dihedral Angle (H-C2-C1-O1) | Relative Energy (kcal/mol) | Key Stereoelectronic Interaction |

| A | ~180° (anti-periplanar) | 0.0 (most stable) | σ(C-H) -> π*(C=O) |

| B | ~60° (gauche) | 1.5 | Reduced hyperconjugation |

| C | ~-60° (gauche) | 1.8 | Steric hindrance and reduced hyperconjugation |

Note: This table presents hypothetical data based on typical values for similar chiral carboxylic acids to illustrate the expected conformational preferences and the influence of stereoelectronic effects.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products via transition states. For this compound, several reaction types can be envisaged, including reactions involving the carboxylic acid group and the terminal alkyne.

Reactions of the Carboxylic Acid Group:

Deprotonation: The acidity of the carboxylic proton can be computationally predicted. The stability of the resulting carboxylate anion would be influenced by the electronic effects of the methyl and propargyl groups.

Esterification: The reaction with an alcohol to form an ester can be modeled to determine the activation energy and the geometry of the transition state. The stereochemistry at the C2 center is expected to be retained during this process.

Reactions of the Alkyne Group:

Hydration: The addition of water to the alkyne, typically catalyzed by an acid, can proceed via different pathways. Computational studies can elucidate the regioselectivity of this reaction (i.e., whether the hydroxyl group adds to C4 or C5).

Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as the [3+2] cycloaddition with an azide (B81097) to form a triazole. The energy profile of such a reaction would reveal the activation barrier and the thermodynamics of the process.

Illustrative Energy Profile for a Hypothetical Reaction

Consider the hypothetical acid-catalyzed hydration of the alkyne in this compound.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + H₃O⁺ | 0.0 |

| Transition State 1 | Protonation of the alkyne | +15.2 |

| Intermediate | Vinylic carbocation | +5.7 |

| Transition State 2 | Nucleophilic attack by water | +10.1 |

| Products | Enol intermediate | -8.5 |

Note: This table provides an illustrative energy profile for a plausible reaction. The energy values are hypothetical and serve to demonstrate the type of information that can be obtained from computational reaction mechanism studies.

Quantum Chemical Characterization

Quantum chemical calculations can provide a wealth of information about the electronic structure and properties of this compound. These properties are fundamental to understanding its reactivity and spectroscopic characteristics.

Key Quantum Chemical Descriptors:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the alkyne's π-system or the oxygen lone pairs of the carboxylic acid, while the LUMO would likely be the π* orbital of the carbonyl group.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution in the molecule. It can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carboxylic acid and the alkyne's triple bond would be regions of negative potential, while the acidic proton and the carbonyl carbon would be regions of positive potential.

Atomic Charges: Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charges on each atom. This information helps in understanding the polarity of bonds and the reactivity of different sites.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. The characteristic stretching frequencies of the O-H, C=O, C≡C, and ≡C-H bonds can be predicted.

Illustrative Quantum Chemical Data

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.1 D |

| Calculated Vibrational Frequencies | |

| O-H stretch | ~3500 cm⁻¹ |

| C=O stretch | ~1750 cm⁻¹ |

| C≡C stretch | ~2120 cm⁻¹ |

| ≡C-H stretch | ~3300 cm⁻¹ |

Note: The values in this table are illustrative and represent typical ranges for a molecule with the structure of this compound, as determined by quantum chemical calculations.

Future Perspectives and Emerging Research Directions in 2r 2 Methylpent 4 Ynoic Acid Chemistry

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure α-chiral carboxylic acids is a cornerstone of pharmaceutical and fine chemical production. Traditional methods often rely on chiral auxiliaries, which, while effective, involve stoichiometric use of a chiral controller that must be attached and later removed, generating waste. Emerging research focuses on catalytic asymmetric methods that generate chirality with greater efficiency and atom economy. pnas.orgchiralpedia.com

Future synthetic strategies for (2R)-2-methylpent-4-ynoic acid are likely to leverage advancements in transition-metal catalysis. Two particularly promising avenues are:

Nickel-Catalyzed Asymmetric Hydrocarboxylation: Recent developments have shown that nickel catalysts can facilitate the direct hydrocarboxylation of terminal alkynes. rsc.orgrsc.orgresearchgate.net A potential domino reaction sequence could involve the regioselective hydrocarboxylation of a suitable alkyne precursor followed by an asymmetric transfer hydrogenation to set the stereocenter at the α-position. This approach would be highly atom-economical, utilizing a simple carbon source like CO2 or formic acid. rsc.orgacs.org

Copper-Catalyzed Asymmetric Alkylation: The asymmetric α-alkylation of carboxylic acid derivatives is another powerful strategy. nih.gov A pathway could be envisioned where a pronucleophile, such as a 2-acylimidazole derivative of propionic acid, undergoes enantioselective alkylation with a propargyl halide using a chiral copper(I) catalyst. nih.govchemrxiv.org This method offers high enantioselectivity and good functional group tolerance, making it a versatile tool for constructing the desired chiral center.

These catalytic approaches represent a significant step forward from classical methods, offering milder reaction conditions and reduced waste, aligning with the principles of modern, efficient synthesis.

| Method | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Asymmetric Hydrocarboxylation | A domino reaction involving nickel-catalyzed addition of a carboxyl group and subsequent asymmetric reduction of an intermediate. | High atom economy; direct use of simple precursors; catalytic generation of chirality. | Control of regioselectivity and enantioselectivity in a one-pot sequence; catalyst sensitivity. |

| Catalytic Asymmetric Alkylation | Copper-catalyzed enantioselective alkylation of a carboxylic acid derivative with a propargyl electrophile. nih.gov | High enantioselectivity; proven methodology for α-chiral acids; good functional group tolerance. | Requires pre-functionalized starting materials; potential for side reactions at the alkyne. |

| Chiral Auxiliary-Induced Diastereoselective Alkylation | Use of a stoichiometric chiral auxiliary (e.g., Evans' oxazolidinone) to direct the diastereoselective alkylation of an enolate. wikipedia.org | High reliability and predictability; well-established procedures. | Poor atom economy (requires attachment and cleavage of the auxiliary); generates stoichiometric waste. |

Expansion of Applications in Complex Molecule Synthesis

The synthetic utility of this compound lies in its bifunctional nature. It is both a chiral building block and a carrier of a highly versatile terminal alkyne group. This combination makes it an attractive starting material for the synthesis of complex molecules, particularly in drug discovery where molecular architecture and stereochemistry are paramount for biological activity. musechem.com

The terminal alkyne is a gateway to a vast array of chemical transformations:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent "click" reaction. scispace.com This reaction allows for the efficient and regiospecific formation of a stable triazole linker between the this compound core and another molecule bearing an azide (B81097) group, which is a powerful strategy for bioconjugation and drug development. rsc.org

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to complex conjugated systems.

Other Alkyne Reactions: The terminal alkyne can also participate in various other reactions, including nucleophilic additions, hydroboration, and metathesis, further expanding its synthetic potential. nih.gov

The presence of the defined stereocenter at the α-position is critical, as the biological activity of pharmaceuticals often depends on a single enantiomer. pharmasalmanac.com Therefore, this compound could serve as a key fragment in the synthesis of novel therapeutics, where the methyl-bearing chiral center controls the molecule's interaction with biological targets and the alkyne serves as a handle for further elaboration or linkage. Alkynes are established functional groups in numerous approved drugs, including antiretroviral, antifungal, and anticancer agents. researchgate.net

| Reaction | Reagents | Product Type | Significance |

|---|---|---|---|

| Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N₃), Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | Forms stable linkages for bioconjugation, drug discovery, and materials science. scispace.com |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu co-catalyst | Disubstituted Alkyne | Creates complex conjugated systems found in pharmaceuticals and electronic materials. |

| Favorskii Reaction | Ketone, Base | Propargyl Alcohol | A classic method for C-C bond formation and synthesis of functionalized alcohols. |

| Hydroboration-Oxidation | Borane reagent (e.g., 9-BBN), then H₂O₂/NaOH | Aldehyde | Provides anti-Markovnikov hydration of the alkyne to access aldehydes. |

Green Chemistry Approaches for Production and Derivatization

Future research will undoubtedly prioritize the development of sustainable and environmentally benign methods for the synthesis and modification of this compound. Green chemistry principles, such as the use of renewable feedstocks, catalysis, and avoidance of hazardous solvents, will be central to these efforts. chiralpedia.com

Biocatalysis: The use of enzymes offers a highly attractive green alternative to traditional chemical synthesis. nih.gov Biocatalytic routes could be developed for the enantioselective synthesis of this compound. For example, a ketoreductase enzyme could perform an asymmetric reduction of a corresponding α-keto acid precursor to yield the desired (R)-enantiomer with very high enantiomeric excess. nih.gov Such enzymatic reactions are typically run in aqueous media under mild temperature and pressure conditions, significantly reducing environmental impact. researchgate.net

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a key objective. Research could explore performing the synthesis in bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl lactate, or even under solvent-free conditions, which can sometimes lead to increased reaction rates and reduced waste. mdpi.comnih.gov

Catalysis over Stoichiometric Reagents: As discussed in section 8.1, shifting from stoichiometric chiral auxiliaries to catalytic methods is inherently greener. Catalytic processes, whether using transition metals or enzymes, reduce waste by minimizing the amount of chiral material required and often proceed with higher atom economy. chiralpedia.com

By integrating these green chemistry approaches, the production and derivatization of this compound can be made more sustainable, cost-effective, and environmentally responsible, aligning with the future direction of the chemical industry. musechem.com

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Biocatalysis | Employing enzymes (e.g., ketoreductases, lipases) for asymmetric synthesis or resolution. nih.govnih.gov | Mild reaction conditions (ambient temp/pressure), use of water as a solvent, high selectivity, biodegradable catalysts. |

| Green Solvents | Replacing hazardous organic solvents with bio-based alternatives or water, or running reactions neat (solvent-free). mdpi.com | Reduced VOC emissions, lower toxicity, improved process safety, and reduced solvent waste. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. chiralpedia.com | Minimizes the generation of byproducts and waste, leading to more efficient processes. |

| Earth-Abundant Metal Catalysis | Utilizing catalysts based on abundant and less toxic metals like nickel or copper instead of precious metals like palladium or rhodium. nih.gov | Reduces reliance on rare and expensive metals, and lowers the toxicity profile of the catalytic system. |

Q & A

Basic: What are the optimized synthetic routes for (2R)-2-methylpent-4-ynoic Acid?

The synthesis of chiral carboxylic acids like this compound often involves stereoselective methods such as asymmetric catalysis or enzymatic resolution. Key steps include:

- Protection of the alkyne group : To avoid side reactions during synthesis, the terminal alkyne may be protected using trimethylsilyl (TMS) groups .

- Chiral center introduction : Enzymatic reduction of prochiral ketones or asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) can achieve the (2R)-configuration .

- Deprotection and purification : Final deprotection under mild conditions (e.g., TBAF for TMS removal) followed by HPLC or column chromatography ensures high enantiomeric purity (>98% ee) .

Basic: How is this compound characterized analytically?

Critical analytical methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., alkyne proton at δ 1.8–2.2 ppm) and stereochemistry (splitting patterns for the methyl group at C2) .

- Infrared (IR) spectroscopy : The carboxylic acid O-H stretch (2500–3300 cm) and alkyne C≡C stretch (~2100 cm) are diagnostic .

- Chiral HPLC : To validate enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Advanced: How does the (2R)-configuration influence biological activity in enzymatic studies?

The stereochemistry at C2 affects binding to enzymes like acetyl-CoA carboxylase or fatty acid synthases. For example:

- Molecular docking studies : The (2R)-methyl group may occupy a hydrophobic pocket in the enzyme active site, enhancing inhibition compared to the (2S)-enantiomer .

- Kinetic assays : Competitive inhibition constants () for (2R)-isomers are typically 10–100x lower than (2S)-isomers, as observed in related α-methyl carboxylic acids .

Advanced: How can researchers resolve contradictions in deprotection yields during synthesis?

Deprotection of intermediates (e.g., tert-butyl esters) may yield mixtures due to steric hindrance or acid sensitivity. Strategies include:

- Alternative protecting groups : Use p-methoxybenzyl (PMB) esters, which cleave under oxidative conditions (e.g., DDQ), avoiding harsh acids .

- Temperature control : Lower reaction temperatures (−20°C to 0°C) minimize racemization during deprotection .

- Real-time monitoring : LC-MS tracks reaction progress to optimize termination points and reduce side products .

Advanced: What role does this compound play in peptidomimetic design?

This compound serves as a non-natural amino acid surrogate in peptidomimetics to enhance metabolic stability:

- Backbone modification : Replaces glycine or alanine residues in peptides, introducing rigidity via the alkyne group .

- Bioisosterism : The carboxylic acid mimics phosphate or sulfate groups in enzyme substrates, as seen in kinase inhibitors .

- In vivo stability assays : Peptides containing this acid show >50% longer half-life in serum compared to native sequences, attributed to resistance to proteases .

Basic: What safety protocols are recommended for handling this compound?

Given its reactive alkyne and carboxylic acid groups:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) simulations guide reaction design:

- Transition-state modeling : Predicts regioselectivity in alkyne functionalization (e.g., Sonogashira coupling) .

- pKa estimation : Calculates acidity (predicted pKa ~2.5–3.0) to optimize reaction pH for carboxylate formation .

- Solvent effects : COSMO-RS models screen solvents for optimal solubility and reaction rates .

Advanced: What strategies mitigate racemization during derivatization of this compound?

Racemization at C2 is a key challenge in forming amides or esters:

- Low-temperature reactions : Conduct acylation at −40°C using DCC/DMAP in anhydrous THF .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively esterify the (2R)-enantiomer without racemization .

- Chiral derivatizing agents : Use (S)-α-methylbenzyl isocyanate to form diastereomers for HPLC analysis, confirming configuration retention .

Basic: What are the storage conditions for this compound?

- Temperature : Store at −20°C in airtight containers to prevent moisture absorption .

- Light sensitivity : Protect from light using amber glass vials to avoid alkyne polymerization .

- Stability testing : Monitor via periodic NMR to detect decomposition (e.g., new peaks at δ 5–6 ppm indicating dimerization) .

Advanced: How does this compound compare to bioisosteres in prodrug design?

Its alkyne and methyl groups offer unique advantages:

- Metabolic shielding : The methyl group reduces first-pass metabolism compared to linear-chain analogs .

- Click chemistry compatibility : Alkyne enables Huisgen cycloaddition for targeted prodrug conjugation .

- In vivo efficacy : Prodrugs with this acid show 3x higher bioavailability in rodent models than valproic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.